10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine in the presence of a base like potassium carbonate in dimethylformamide at elevated temperatures can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its activity and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with altered functional groups .
Scientific Research Applications
10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2,1-a]isoquinoline: This compound shares a similar core structure but differs in its degree of saturation and functional groups.
(2R,3R,11Bs)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline: Another structurally related compound with additional methoxy and ethyl groups.
Uniqueness
10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H20Cl2N2O |
---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-16-11-3-2-10-4-6-15-7-5-14-9-13(15)12(10)8-11;;/h2-3,8,13-14H,4-7,9H2,1H3;2*1H |
InChI Key |
RWSGXBZTZBVTTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN3C2CNCC3)C=C1.Cl.Cl |
Origin of Product |
United States |
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